molecular formula C6H6ClNO B087932 2-Chlorophenylhydroxylamine CAS No. 10468-16-3

2-Chlorophenylhydroxylamine

Cat. No.: B087932
CAS No.: 10468-16-3
M. Wt: 143.57 g/mol
InChI Key: JBGGHWCSFZVUFV-UHFFFAOYSA-N
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Description

2-Chlorophenylhydroxylamine is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of hydroxylamine where the hydroxylamine group is attached to a chlorinated phenyl ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenylhydroxylamine can be synthesized through several methods. One common method involves the reduction of 2-nitrochlorobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds through the formation of 2-chloroaniline, which is then converted to this compound via diazotization and subsequent reduction .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorophenylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of hydroxylamine derivatives on biological systems.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chlorophenylhydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its hydroxylamine group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further react with other molecules. These reactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxylamine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-chlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGHWCSFZVUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146646
Record name 2-Chlorophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-16-3
Record name 2-Chlorophenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenylhydroxylamine
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Synthesis routes and methods

Procedure details

A suspension of 2-chloronitrobenzene (50 g, 0.318 mol) and ammonium chloride (16.9 g, 0.318 mmol ) in 636 mL of water was warmed to 65° C. To the mixture was added in portions zinc (60 g, 0.955 mol) over 20 min, and the temperature was kept at 70° C.˜75° C. After stirring for 10 min, TLC showed the reaction was completed. The mixture was filtered and washed with water (˜70° C.). To the filtrate was added NaCl, then cooled to −10° C. After 1 h, the mixture was filtered and washed with pertrolume, and then dried to afford the desired hydroxylamine as a white solid (35 g, 76.9%), which was used to next step without purification. 1HNMR (400 MHz, DMSO): δ 8.36 (s, 2 H), 7.16 (m, 2 H), 6.79 (m, 2 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
636 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step Two
Yield
76.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenylhydroxylamine
Reactant of Route 2
2-Chlorophenylhydroxylamine
Reactant of Route 3
2-Chlorophenylhydroxylamine
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2-Chlorophenylhydroxylamine
Reactant of Route 5
2-Chlorophenylhydroxylamine
Reactant of Route 6
2-Chlorophenylhydroxylamine

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